molecular formula C23H20N2O3S2 B2863647 N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE CAS No. 1164560-09-1

N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

Cat. No.: B2863647
CAS No.: 1164560-09-1
M. Wt: 436.54
InChI Key: BPODIEMZYKITCO-QIROLCGISA-N
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Description

N-(4-Acetylphenyl)-2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) pathway. Its primary research value lies in its high selectivity and potency for ATM, which allows scientists to specifically probe the mechanisms of DNA double-strand break repair . By inhibiting ATM kinase activity, this compound effectively disrupts the signal transduction cascade that would normally lead to cell cycle arrest, DNA repair, or apoptosis. This makes it an indispensable pharmacological tool in oncology research for sensitizing cancer cells to DNA-damaging agents like ionizing radiation and chemotherapeutics, as it prevents efficient DNA repair in tumor cells. The compound is cited as ATM Kinase Inhibitor II and is utilized in studies exploring synthetic lethality, cancer cell survival, and the development of novel combination therapies . Researchers employ this inhibitor in vitro to elucidate the complex network of DDR pathways and to identify potential therapeutic windows for cancer treatment. The product is supplied for laboratory research purposes only.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15(12-17-6-4-3-5-7-17)13-20-22(28)25(23(29)30-20)14-21(27)24-19-10-8-18(9-11-19)16(2)26/h3-13H,14H2,1-2H3,(H,24,27)/b15-12+,20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPODIEMZYKITCO-QIROLCGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Acetylphenyl Group: This step involves the acylation of the thiazolidinone intermediate with 4-acetylphenyl chloride in the presence of a base such as pyridine.

    Final Assembly: The final product is obtained by reacting the intermediate with 2-methyl-3-phenylprop-2-en-1-al under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acyl chlorides and anhydrides are typically used for acyl substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidinone core.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and various kinases.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations:

The phenylsulfonyl group in increases oxidative stability but reduces ring electrophilicity compared to the 2-sulfanylidene group in the target compound.

The phenylimino group in creates a rigid, planar structure, contrasting with the non-planar conjugated system in the target compound.

Hydrogen-Bonding Capacity :

  • The 4-hydroxyphenyl group in enables hydrogen-bond donation, absent in the target compound’s acetylated phenyl group.

Key Insights:

  • The 4-fluorophenyl and 4-hydroxyphenyl analogs demonstrate that minor substituent changes significantly alter bioactivity. The target compound’s 4-acetylphenyl group may balance lipophilicity and electronic effects for improved pharmacokinetics.
  • The absence of a hydrogen-bond donor in the target compound (vs. ) could limit antioxidant efficacy but enhance metabolic stability.

Biological Activity

N-(4-Acetylphenyl)-2-[(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core, which is known for various biological activities. The structural formula can be represented as follows:

C22H20N4O2S\text{C}_{22}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(4-acetylphenyl)-2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene] have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazolidinone derivatives possess IC50 values below 10 µM against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AA5498.5
Compound BNIH/3T39.0
N-(4-Acetylphenyl)...A549<10

Anticonvulsant Activity

The compound’s structural analogs have been evaluated for anticonvulsant properties. For example, certain thiazolidinone derivatives have shown effectiveness in the maximal electroshock test (MES) and the pentylenetetrazole (PTZ) model, with effective doses significantly lower than standard medications .

The biological activities of N-(4-acetylphenyl)-2... are attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Thiazolidinones often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress in cells, contributing to their protective effects.

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, a derivative similar to N-(4-acetylphenyl)... was tested against various cancer cell lines and showed promising results with an IC50 value of 9 µM against breast cancer cells .
  • Anticonvulsant Evaluation : Another study investigated the anticonvulsant effects using the PTZ model, where derivatives exhibited significant protective effects at doses as low as 20 mg/kg .

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